3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide 3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 1305277-39-7
VCID: VC7666097
InChI: InChI=1S/C18H14ClF3N4O4S/c1-10-15(16(27)23-13-3-2-4-14(9-13)30-18(20,21)22)17(25-24-10)31(28,29)26-12-7-5-11(19)6-8-12/h2-9,26H,1H3,(H,23,27)(H,24,25)
SMILES: CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)OC(F)(F)F
Molecular Formula: C18H14ClF3N4O4S
Molecular Weight: 474.84

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide

CAS No.: 1305277-39-7

Cat. No.: VC7666097

Molecular Formula: C18H14ClF3N4O4S

Molecular Weight: 474.84

* For research use only. Not for human or veterinary use.

3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide - 1305277-39-7

Specification

CAS No. 1305277-39-7
Molecular Formula C18H14ClF3N4O4S
Molecular Weight 474.84
IUPAC Name 3-[(4-chlorophenyl)sulfamoyl]-5-methyl-N-[3-(trifluoromethoxy)phenyl]-1H-pyrazole-4-carboxamide
Standard InChI InChI=1S/C18H14ClF3N4O4S/c1-10-15(16(27)23-13-3-2-4-14(9-13)30-18(20,21)22)17(25-24-10)31(28,29)26-12-7-5-11(19)6-8-12/h2-9,26H,1H3,(H,23,27)(H,24,25)
Standard InChI Key AFAMLWHMPWFSST-UHFFFAOYSA-N
SMILES CC1=C(C(=NN1)S(=O)(=O)NC2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)OC(F)(F)F

Introduction

Molecular Formula

The molecular formula of this compound is C18H14ClF3N4O3SC_{18}H_{14}ClF_3N_4O_3S.

Molecular Weight

The calculated molecular weight is approximately 458.85 g/mol.

Functional Groups

  • Sulfonamide (-SO2_2NH-) group contributes to hydrogen bonding and biological activity.

  • Trifluoromethoxy (-OCF3_3) group enhances lipophilicity and metabolic stability.

  • Amide (-CONH-) group aids in binding interactions in biological systems.

Synthesis

The synthesis of this compound typically involves:

  • Preparation of the Pyrazole Core: The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and diketones or β-ketoesters.

  • Functionalization:

    • Introduction of the sulfamoyl group via sulfonamide coupling reactions using chlorosulfonic acid derivatives.

    • Attachment of the trifluoromethoxyphenyl moiety through amide bond formation using carbodiimide coupling agents (e.g., EDC or DCC).

    • Methylation at the desired position on the pyrazole ring using methylating agents like methyl iodide.

General Reaction Scheme

text
Step 1: Hydrazine + β-Ketoester → Pyrazole Intermediate Step 2: Functionalization → Final Compound

Medicinal Chemistry

This compound's structural features suggest potential as a pharmaceutical agent:

  • Sulfamoyl Group: Common in diuretics, antibiotics, and anticancer agents.

  • Trifluoromethoxy Group: Enhances bioavailability and metabolic stability.

  • Pyrazole Ring: Found in anti-inflammatory, antifungal, and anticancer drugs.

Agrochemical Uses

The compound may serve as an active ingredient in pesticides or herbicides due to its ability to interact with biological targets in pests or weeds.

Analytical Characterization

To confirm its structure and purity, the following techniques are typically employed:

  • NMR Spectroscopy:

    • 1H^1H-NMR and 13C^{13}C-NMR for hydrogen and carbon environments.

  • Mass Spectrometry (MS):

    • For molecular weight confirmation.

  • Infrared Spectroscopy (IR):

    • To identify functional groups like sulfonamide and amide bonds.

  • X-ray Crystallography:

    • To determine the three-dimensional structure.

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